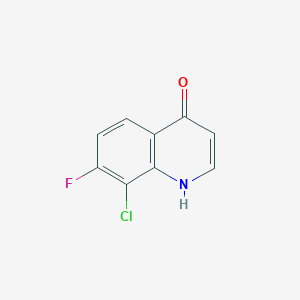

8-Chloro-7-fluoroquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-7-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-8-6(11)2-1-5-7(13)3-4-12-9(5)8/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGBNXXANVLYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=CN2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloro 7 Fluoroquinolin 4 1h One and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Quinolone Core

The fundamental approach to synthesizing complex molecules like 8-Chloro-7-fluoroquinolin-4(1H)-one involves a retrosynthetic analysis, a problem-solving technique that deconstructs the target molecule into simpler, commercially available starting materials. For the quinolone core, several strategic disconnections are commonly considered.

A primary disconnection strategy involves breaking the C4-C4a and N1-C8a bonds, leading back to a substituted aniline (B41778) and a three-carbon component, a classic approach reminiscent of the Gould-Jacobs reaction. This strategy is highly convergent, allowing for the late-stage introduction of diversity through the choice of aniline. Another common disconnection is across the N1-C2 and C3-C4 bonds, suggesting a pathway from an appropriately substituted anthranilic acid derivative and a two-carbon unit. This approach is particularly useful for controlling the substitution pattern on the carbocyclic ring.

Key Synthetic Routes to this compound

The construction of the this compound framework can be achieved through several established and innovative synthetic routes. These methods primarily focus on the formation of the quinolone ring system and the precise installation of the halogen substituents.

Cyclization Reactions for Quinolone Ring Formation

The formation of the quinolone ring is the cornerstone of the synthesis. Several named reactions have been refined and adapted for this purpose.

The Gould-Jacobs reaction is a widely utilized method for synthesizing 4-quinolones. mdpi.commdpi.com It typically involves the reaction of an aniline with an alkoxymethylenemalonate or a similar β-ketoester derivative, followed by a thermal or acid-catalyzed cyclization. mdpi.commdpi.com For the synthesis of this compound, this would entail starting with 2-chloro-3-fluoroaniline.

The Camps cyclization provides another versatile route to quinolones, allowing for the synthesis of both 2-quinolones and 4-quinolones depending on the reaction conditions and the structure of the starting o-acylaminoacetophenone. nih.govwikipedia.org

More contemporary methods often employ transition-metal catalysis. For instance, palladium-catalyzed intramolecular C-N bond formation from o-haloaryl acetylenic ketones and primary amines offers an efficient pathway to functionalized 4-quinolones. organic-chemistry.org Similarly, copper-catalyzed tandem reactions have emerged as a powerful tool for the synthesis of 2-substituted-4-(1H)-quinolones from aryl boronic acids and nitriles. organic-chemistry.org

| Cyclization Reaction | Starting Materials | Key Features |

| Gould-Jacobs Reaction | Substituted aniline, Alkoxymethylenemalonate | Widely applicable, forms 4-quinolone ring. mdpi.commdpi.com |

| Camps Cyclization | o-Acylaminoacetophenone | Can yield both 2- and 4-quinolones. nih.govwikipedia.org |

| Palladium-Catalyzed Amination | o-Haloaryl acetylenic ketone, Primary amine | Efficient for functionalized 4-quinolones. organic-chemistry.org |

| Copper-Catalyzed Tandem Reaction | Aryl boronic acid, Nitrile | Environmentally friendly, uses a cheap catalyst. organic-chemistry.org |

Regioselective Halogenation Approaches for Fluoro- and Chloro-Substituents

The precise placement of the fluorine and chlorine atoms on the quinolone ring is critical for the biological activity of many of its derivatives. Regioselective halogenation reactions are therefore of paramount importance.

Introducing the chloro and fluoro groups can be achieved by starting with a pre-halogenated aniline, such as 2-chloro-3-fluoroaniline. Alternatively, halogenation can be performed on the pre-formed quinolone scaffold. Metal-free protocols for the regioselective C-H halogenation of quinolines have been developed, utilizing reagents like trihaloisocyanuric acid. rsc.org These methods offer an operationally simple and economical route to halogenated quinolines with good functional group tolerance. rsc.org

Electrochemical methods also provide a green and efficient approach for the C3-H halogenation of quinoline-4(1H)-ones, using potassium halides as both the halogenating agent and the electrolyte. organic-chemistry.org

Multi-component Reactions in Quinolone Synthesis

Multi-component reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency in building complex molecular architectures in a single step from multiple starting materials. rsc.org Various MCRs, such as the Doebner reaction, have been successfully employed for the synthesis of diverse quinoline (B57606) scaffolds. rsc.orgthieme-connect.com These reactions are characterized by high atom economy and the ability to generate structural diversity. rsc.org The synthesis of quinoline derivatives through MCRs often involves the reaction of an aldehyde, an amine, and a compound with an active methylene (B1212753) group. nih.govresearchgate.net

Derivatization Strategies for Expanding the Chemical Space around this compound

To explore the structure-activity relationships and optimize the properties of lead compounds, derivatization of the this compound core is essential.

N-Substitution Reactions on the Quinolone Nitrogen Atom

The nitrogen atom of the quinolone ring (N1) is a common site for derivatization. N-alkylation can be achieved using various alkyl halides in the presence of a base. A cyclopropyl (B3062369) group at the N1 position, for instance, has been found to increase the activity of some quinolone-based drugs. mdpi.com

Furthermore, N-arylation reactions can introduce substituted phenyl or other aromatic rings at the N1 position, which can significantly influence the biological activity. For example, the introduction of an m-aminophenyl group as an N-1 substituent has led to potent antibacterial agents. nih.gov The steric repulsion between a substituent at the C-8 position (like the chloro group in the target molecule) and the N-1 substituent can lead to a distorted orientation of the N-1 aromatic group, which has been identified as a key factor for potent antibacterial activity in some cases. nih.gov

| Derivatization Site | Reaction Type | Common Reagents | Significance |

| N1-position | N-Alkylation | Alkyl halides, Base | Can enhance biological activity. mdpi.com |

| N1-position | N-Arylation | Aryl halides, Palladium or Copper catalysts | Introduces aromatic diversity, can lead to potent compounds. nih.gov |

C-Substitution and Side Chain Introduction on the Quinolone Ring

The introduction of various substituents at different positions on the quinolone ring is a key strategy for developing new analogs with enhanced properties. nih.gov Chemical alterations at positions C-5, C-6, C-7, and C-8 can significantly influence the resulting molecule's characteristics. rsc.org

The C-7 position is particularly amenable to modification, with the introduction of 5- and 6-membered N-heterocycles being an optimal strategy for enhancing certain biological activities. mdpi.com For instance, substituting the C-7 position with a piperazine (B1678402) ring often improves activity against Gram-negative bacteria, while a pyrrolidine (B122466) ring can increase efficacy against Gram-positive bacteria. mdpi.com Further alkyl substitution on these rings can enhance water solubility. mdpi.com

The introduction of a fluorine atom at the C-6 position is a crucial modification that significantly broadens the activity spectrum of quinolones, leading to the development of the fluoroquinolone subclass. nih.govmdpi.com The combination of a C-6 fluorine and specific substituents at C-7, such as piperazine or methylpiperazine, has proven to be particularly effective. nih.govnih.gov

The C-8 position also plays a role in modulating the properties of quinolone derivatives. For example, the presence of a methoxy (B1213986) group at the C-8 position has been shown to improve antitumor properties. mdpi.com

The following table summarizes the impact of various substitutions on the quinolone ring:

| Position | Substituent | Effect |

| C-2 | Alkyl groups | More advantageous for antineoplastic activity than aryl groups. mdpi.com |

| C-3 | Substituents coplanar with the quinoline ring | Considered important for activity. mdpi.comresearchgate.net |

| C-5 | Various substituents | Can affect cell penetration and target binding. mdpi.com |

| C-6 | Fluorine atom | Crucial for strong activity and a broader spectrum. nih.govmdpi.com |

| C-7 | 5- & 6-membered N-heterocycles (e.g., piperazine, pyrrolidine) | Enhances antimicrobial activity; direct interaction with topoisomerase II. mdpi.com |

| C-8 | Methoxy group | Improves antitumor properties. mdpi.com |

| N-1 | Cyclopropyl group | Increases activity compared to an ethyl group. researchgate.net |

Modifications to the Aromatic and Heterocyclic Rings

Modifications to the fundamental aromatic and heterocyclic ring systems of quinolones offer another avenue for creating novel analogs. This can involve the fusion of additional rings to the quinolone core or the alteration of the existing rings.

One notable example is the synthesis of N-1/C-8 fused-ring fluoroquinolone derivatives. These rigid structures, where the N-1 and C-8 positions are connected, have been synthesized and compared with their non-fused counterparts to understand the impact of this structural constraint. nih.govresearchgate.net For instance, levofloxacin (B1675101) can be conceptualized as having a fused ring system connecting the N-1 and C-8 positions. nih.gov

The synthesis of these fused-ring derivatives is often achieved through nucleophilic aromatic substitution of a fluorine atom at the C-7 position of a suitable fluoroquinolone intermediate. nih.gov For example, S(−)9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid serves as a key intermediate for preparing certain fused-ring analogs. nih.gov

Furthermore, the synthesis of quinoline derivatives can be achieved through various classical named reactions, which inherently involve the construction of the heterocyclic ring system. These methods include the Skraup, Combes, Doebner–von Miller, and Friedländer syntheses. nih.govijpsjournal.com Modern approaches often focus on improving these classical methods by employing novel catalysts or reaction conditions. ijpsjournal.comacs.org For instance, the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminophenone with an active methylene compound, remains a cornerstone for preparing quinoline derivatives. ijpsjournal.com

Application of Green Chemistry Principles in Quinolone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolones to minimize environmental impact and improve efficiency. ijpsjournal.comsciety.org This involves the use of environmentally benign solvents, catalysts, and energy sources. sciety.org

Key green chemistry strategies in quinolone synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. sciety.org

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental contamination. nih.govsciety.org

Use of green solvents: Employing solvents like water, ethanol, and supercritical CO2 reduces the reliance on hazardous organic solvents. nih.govsciety.org

Biocatalysis and photocatalysis: The use of enzymes or light as catalysts offers a more sustainable alternative to traditional metal catalysts. sciety.org

Ultrasonication: Ultrasound irradiation can enhance reaction rates and yields, often under milder conditions. sciety.orgsemanticscholar.org

Nanocatalysts: The use of nanocatalysts provides high efficiency and the potential for catalyst recovery and reuse. nih.gov

One notable example is the use of formic acid as a renewable and biodegradable catalyst for quinoline synthesis, which can lead to higher selectivity and milder reaction conditions. ijpsjournal.com Another approach involves the use of an Fe3O4 nanoparticle-cell catalyst in water for the three-component synthesis of pyrimido[4,5-b]quinolones, with the catalyst being reusable for multiple cycles. nih.gov

Biological Activity and Mechanistic Investigations of 8 Chloro 7 Fluoroquinolin 4 1h One in Vitro Focus

In Vitro Screening Methodologies for Biological Efficacy

The initial assessment of the biological potential of 8-Chloro-7-fluoroquinolin-4(1H)-one necessitates a variety of in vitro screening methods. These techniques provide a foundational understanding of the compound's cellular and molecular activities, guiding further, more focused research.

Cell-Based Assays for Specific Biological Processes

Cell-based assays are fundamental in determining the effect of this compound on whole, living cells. These assays can be designed to investigate a wide range of biological processes, including cell viability, proliferation, and cytotoxicity. For instance, a common preliminary screen involves treating various cancer cell lines with the compound to identify any potential anti-proliferative effects. The results of such an assay, while preliminary, can offer the first indication of the compound's therapeutic potential.

Table 1: Hypothetical Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 15.2 |

| BGC-823 | Gastric Cancer | 9.8 |

| A549 | Lung Cancer | 22.5 |

| MCF-7 | Breast Cancer | > 50 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Further cell-based assays could investigate the compound's influence on other cellular events such as apoptosis (programmed cell death), cell cycle progression, or cellular signaling pathways.

Enzymatic Inhibition and Activation Profiling

To understand the molecular mechanism of action, it is crucial to investigate the direct interaction of this compound with specific enzymes. Many quinoline-based compounds are known to target enzymes such as kinases or topoisomerases. Enzymatic assays can quantify the inhibitory or activating effects of the compound on a purified enzyme. For example, a kinase inhibition assay would measure the ability of the compound to block the phosphorylation of a substrate by a specific kinase.

Table 2: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | % Inhibition at 10 µM |

| EGFR | 85% |

| VEGFR2 | 42% |

| SRC | 18% |

| AKT1 | < 10% |

These profiles help to identify specific molecular targets and can explain the biological effects observed in cell-based assays.

Ligand-Receptor Binding Affinity Determination

Investigating the binding of this compound to specific cellular receptors is another critical step. Radioligand binding assays, for instance, can determine the affinity and selectivity of the compound for a particular receptor. In such an assay, a radiolabeled ligand known to bind to the receptor of interest is used. The ability of this compound to displace the radioligand provides a measure of its binding affinity, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). The kinetics of this binding, including the association and dissociation rate constants, can also be determined to provide a more detailed picture of the ligand-receptor interaction.

Target Identification and Validation Approaches (In Vitro)

Once initial biological activity is established, the next crucial phase is to identify and validate the specific molecular targets of this compound.

Affinity Chromatography and Proteomic Techniques

Affinity chromatography coupled with proteomics is a powerful approach for identifying the cellular binding partners of a small molecule. This technique involves immobilizing a derivative of this compound onto a solid support, such as chromatography beads. A cell lysate is then passed over these beads. Proteins that bind to the compound will be retained on the column, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using mass spectrometry-based proteomic techniques. This unbiased approach can reveal novel targets and off-targets of the compound, providing valuable insights into its mechanism of action and potential side effects.

Genetic Knockdown/Knockout Studies in Cell Lines

To validate the functional relevance of a potential target identified through methods like affinity chromatography, genetic approaches in cell lines are employed. Techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to reduce (knockdown) or eliminate (knockout) the expression of the putative target protein. The effect of this compound is then assessed in these modified cells. If the cellular response to the compound is diminished in the knockdown or knockout cells compared to control cells, it provides strong evidence that the protein is indeed a biologically relevant target of the compound.

Molecular Mechanisms of Action (In Vitro Characterization)

The molecular mechanisms of action for this compound have not been specifically characterized in the scientific literature. The following subsections detail the standard in vitro approaches used to elucidate such mechanisms, though it must be reiterated that the application of these techniques to this specific compound has not been reported.

Analysis of Intracellular Signaling Pathways

No studies have been published detailing the analysis of intracellular signaling pathways affected by this compound. Such investigations typically involve treating cultured cells with the compound and then examining the activation state of key proteins within various signaling cascades, often through techniques like Western blotting.

Gene Expression Analysis by Transcriptomics (e.g., RNA-Seq, qRT-PCR)

There is no available data from transcriptomic studies, such as RNA-Sequencing (RNA-Seq) or quantitative reverse transcription PCR (qRT-PCR), to delineate the changes in gene expression induced by this compound. These methods provide a global view of how a compound alters the transcription of genes, offering insights into the cellular processes that are impacted.

Protein Expression and Post-Translational Modification Studies (e.g., Western Blot, Mass Spectrometry)

Similarly, there is a lack of published research on the effects of this compound on protein expression and post-translational modifications. Techniques like Western blotting and mass spectrometry are standard approaches to determine how a compound may alter the levels of specific proteins or modify them in ways that affect their function.

Specific In Vitro Biological Activities of Interest

While the broader class of fluoroquinolones is well-known for its antibacterial properties, specific in vitro biological activity data for this compound is not available.

In Vitro Antimicrobial Spectrum and Potency against Microorganisms

A comprehensive search of the scientific literature did not yield any studies that specifically report the in vitro antimicrobial spectrum and potency of this compound against a panel of microorganisms. The antibacterial activity of fluoroquinolones is typically evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial strains. While research on other 8-chloroquinolone derivatives has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, this specific data is absent for the compound . nih.gov

Table 1: In Vitro Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Data Not Available | - | - |

| Data Not Available | - | - |

| Data Not Available | - | - |

| Data Not Available | - | - |

In Vitro Anticancer Activity in Various Cell Lines

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro anticancer activity of this compound. Extensive searches of scholarly databases and scientific publications did not yield any specific studies investigating the cytotoxic or antiproliferative effects of this particular compound on any cancer cell lines.

While the broader class of quinolinone and quinoline (B57606) derivatives has been the subject of significant research in anticancer drug discovery, with many analogues exhibiting potent activity against a range of cancer cell lines, no such data is available for this compound itself. Research on related compounds, such as certain 7-chloro-4-aminoquinoline-benzimidazole hybrids, has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and lymphoma cells. However, these findings cannot be directly extrapolated to this compound due to the significant structural differences.

Therefore, the potential of this compound as an anticancer agent remains undetermined. Future research would be necessary to evaluate its efficacy, including determining its IC50 values against a panel of human cancer cell lines and elucidating its mechanism of action.

Data Table: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

In Vitro Anti-inflammatory and Immunomodulatory Effects

Similar to the lack of data on its anticancer properties, there is no available research in the public domain concerning the in vitro anti-inflammatory or immunomodulatory effects of this compound.

The anti-inflammatory potential of the quinolone scaffold is an active area of investigation, with some derivatives showing modulation of inflammatory pathways. These effects are often investigated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins in cell-based assays, typically using lipopolysaccharide (LPS)-stimulated macrophages.

However, no studies have been published that specifically assess the ability of this compound to modulate these or any other inflammatory or immune responses in vitro. Consequently, its profile as a potential anti-inflammatory or immunomodulatory agent is currently unknown. Further investigation is required to explore these potential therapeutic properties.

Data Table: In Vitro Anti-inflammatory Effects of this compound

| Assay Type | Cell Line | Effect | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar Studies of 8 Chloro 7 Fluoroquinolin 4 1h One Analogues

Importance of Halogen Substituents (Chlorine and Fluorine) for Bioactivity

The presence and position of halogen substituents on the quinolone ring are critical determinants of the biological activity of 8-Chloro-7-fluoroquinolin-4(1H)-one analogues. The chlorine atom at the C-8 position and the fluorine atom at the C-7 position play distinct yet synergistic roles in enhancing the compound's efficacy.

The C-8 chloro group has been shown to significantly influence the molecule's antibacterial potency. Studies on various fluoroquinolones have demonstrated that a halogen, such as chlorine or fluorine, at the C-8 position can improve oral absorption and enhance activity, particularly against anaerobic bacteria nih.gov. The electron-withdrawing nature of the chlorine atom at C-8 can also play a role in stabilizing the molecule and may contribute to reducing the development of bacterial resistance bepls.com. This substitution has been shown to increase the antimicrobial potency of certain quinolones by acting on target enzymes like DNA gyrase and topoisomerase IV mdpi.com. Furthermore, the presence of a C-8 halogen can enhance activity against fluoroquinolone-resistant mutants of bacteria such as Mycobacterium smegmatis and Staphylococcus aureus bepls.com.

The combination of both the 8-chloro and 7-fluoro substituents creates a unique electronic environment that is believed to be crucial for the potent activity of these analogues. While direct comparative studies isolating the effect of each halogen in this specific scaffold are limited in the available literature, the established roles of halogens at these positions in the broader quinolone class underscore their importance.

Impact of Substitutions at the Quinolone N-1 Position on Biological Activity

The N-1 position of the quinolone ring is a critical site for modification, with substitutions at this position profoundly impacting the biological activity of this compound analogues. The nature of the substituent at N-1 can influence potency, spectrum of activity, and even the conformation of the entire molecule.

More complex substitutions, such as substituted phenyl groups, have also been investigated. A noteworthy example is the introduction of a 1-(5-amino-2,4-difluorophenyl) group at the N-1 position of an 8-chloro-6-fluoroquinolone analogue. This substitution, in combination with a 7-(azetidin-1-yl) group, resulted in a compound with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.gov.

Interestingly, the interaction between the N-1 substituent and the C-8 chloro group can lead to significant conformational changes. X-ray crystallographic studies of a 7-(3-ethylaminoazetidin-1-yl)-8-chloro derivative with an N-1 aromatic group revealed that the N-1 substituent was remarkably distorted out of the plane of the quinolone core nih.govnih.gov. This distortion is caused by steric repulsion between the C-8 chlorine atom and the N-1 substituent. Molecular modeling studies have further confirmed that this strained conformation is induced by the steric hindrance of the C-8 substituent (such as Cl, Br, or a methyl group) and is considered a key factor for the potent antibacterial activity of these analogues nih.govnih.gov.

The following table summarizes the impact of selected N-1 substituents on the activity of 8-chloro-fluoroquinolone analogues.

| N-1 Substituent | C-7 Substituent | C-8 Substituent | Notable Activity | Reference |

| 5-amino-2,4-difluorophenyl | 3-aminoazetidin-1-yl | Chloro | Potent against Gram-positive and Gram-negative bacteria, including MRSA. | nih.govnih.gov |

| Cyclopropyl (B3062369) | Various | Chloro | Generally enhances antibacterial potency. | nih.gov |

| Ethyl | Various | Chloro | Generally less potent than cyclopropyl. | nih.gov |

Influence of Substitutions at Aromatic Ring Positions (C-5, C-6, C-8) on Efficacy and Selectivity

Modifications at the C-5, C-6, and C-8 positions of the aromatic ring of this compound analogues are crucial for fine-tuning their efficacy and selectivity.

C-6 Position: The C-6 position is a well-explored site for modification in the broader fluoroquinolone class. The presence of a fluorine atom at C-6 is a hallmark of many clinically successful fluoroquinolones, contributing to increased potency against a wide range of bacteria mdpi.commdpi.com. This is attributed to improved cell penetration and enhanced inhibition of DNA gyrase nih.gov. While the core compound of this article has a fluorine at C-7, the principles of C-6 halogenation are relevant to understanding the role of fluorine in this scaffold.

C-8 Position: The C-8 position is a key modulator of activity. As discussed, a halogen (chlorine or fluorine) at this position generally enhances antibacterial activity nih.gov. Beyond halogens, a methoxy (B1213986) group at C-8 has been found to improve activity against anaerobic bacteria and can reduce phototoxicity, a known side effect of some fluoroquinolones nih.gov. In a study of 8-nitro-7-chloro-6-fluoroquinolone derivatives, the presence of the electron-withdrawing nitro group at C-8 was shown to facilitate nucleophilic substitution at the C-7 position, allowing for the introduction of various amine appendages nih.govmdpi.com. Although not a direct analogue of the primary compound, this study highlights how modifications at C-8 can influence the synthesis and properties of related quinolones. The nature of the C-8 substituent can also influence the development of bacterial resistance, with some studies suggesting that an 8-methoxy group may lower the propensity for resistance development compared to an 8-chloro group in certain contexts nih.gov.

The following table provides examples of substitutions at these positions and their observed effects in related quinolone series.

| Position | Substituent | Observed Effect | Reference |

| C-5 | Amino | Improved overall potency. | nih.gov |

| C-6 | Fluorine | Increased potency against Gram-negative and Gram-positive bacteria. | mdpi.commdpi.com |

| C-8 | Chlorine | Improved oral absorption and activity against anaerobes. | nih.gov |

| C-8 | Methoxy | Improved activity against anaerobes, reduced phototoxicity. | nih.gov |

| C-8 | Nitro | Facilitates nucleophilic substitution at C-7. | nih.govmdpi.com |

Effect of Heterocyclic Ring Modifications on SAR

While substitutions on the periphery of the this compound scaffold are extensively studied, modifications to the core heterocyclic ring system itself can also have a profound impact on the structure-activity relationship. This can involve the replacement of carbon atoms with heteroatoms (azaquinolones) or the fusion of additional rings.

One common modification is the introduction of a nitrogen atom into the quinolone ring system to form a naphthyridone core, also known as an 8-azaquinolone mdpi.com. This change can influence the electronic properties and three-dimensional shape of the molecule, potentially altering its interaction with biological targets.

Another approach is the fusion of a third ring to the quinolone nucleus. For instance, fusing a ring between the N-1 and C-8 positions has been explored. However, studies on such fused-ring analogues have shown that this modification can sometimes reduce bacteriostatic activity compared to their non-fused counterparts nih.gov. Energy minimization modeling has suggested that such fusions can alter the planarity of the quinolone core and the orientation of substituents, which can be detrimental to activity nih.govnih.govresearchgate.net.

The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is also a valuable strategy in modifying the heterocyclic core estranky.sk. For example, replacing a part of the quinolone ring with another heterocyclic moiety could lead to analogues with improved pharmacokinetic or pharmacodynamic properties. However, specific examples of such modifications on the this compound scaffold are not extensively detailed in the currently available scientific literature.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictable Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of robust QSAR models for this compound analogues would be invaluable for the predictable design of new, more potent derivatives.

While specific QSAR studies focusing exclusively on the this compound scaffold are not prominently featured in the reviewed literature, broader QSAR analyses of fluoroquinolones have been conducted . These studies typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build predictive models.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to fluoroquinolone derivatives to understand the structural requirements for their activity and to design new compounds with desired properties, such as reduced plasma protein binding nih.gov. Such models can generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, providing a roadmap for rational drug design.

The development of a specific QSAR model for this compound analogues would require a dataset of compounds with varying substitutions at different positions and their corresponding biological activity data. By analyzing the contributions of different structural features, such a model could predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new drug candidates.

Computational Chemistry and Molecular Modeling of 8 Chloro 7 Fluoroquinolin 4 1h One

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 8-Chloro-7-fluoroquinolin-4(1H)-one is the first step in understanding its spatial arrangement and the flexibility of its structure. This analysis is crucial as the molecule may adopt different conformations, and only a subset of these may be biologically active.

Computational methods, particularly those based on quantum mechanics (QM) and molecular mechanics (MM), are employed to explore the potential energy surface of the molecule. By systematically rotating the rotatable bonds, a series of conformers are generated. The energy of each conformer is then calculated to identify the low-energy, stable structures.

For this compound, the primary source of conformational flexibility would be limited due to the largely rigid quinolone core. However, slight puckering of the non-aromatic ring and the orientation of the N-H bond can lead to different conformers. The relative energies of these conformers determine their population at a given temperature, which can be predicted using Boltzmann statistics. The global minimum energy conformer is the most stable and likely the most populated structure.

A hypothetical conformational analysis of this compound could yield a set of low-energy conformers, with their relative energies and Boltzmann populations calculated.

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|

| CF-1 | 0.00 | 75.3 |

| CF-2 | 0.85 | 15.1 |

| CF-3 | 1.50 | 5.6 |

| CF-4 | 2.10 | 2.5 |

| CF-5 | 2.80 | 1.5 |

Molecular Docking Simulations with Potential Biological Targets

Quinolone derivatives are well-known for their antibacterial activity, which they exert by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents. nih.govnih.gov Molecular docking simulations are a powerful computational technique used to predict the preferred binding mode of a ligand to a macromolecular target.

In the case of this compound, docking studies would be performed against the crystal structures of DNA gyrase and topoisomerase IV. These simulations would place the molecule into the active site of the enzyme, and a scoring function would be used to estimate the binding affinity.

The analysis of the docked poses reveals the specific interactions that stabilize the ligand-target complex. For quinolones, key interactions typically involve:

Hydrogen Bonds: The 4-keto group and the nitrogen at position 1 of the quinolone ring are often involved in hydrogen bonding with amino acid residues in the active site.

Hydrophobic Interactions: The aromatic rings of the quinolone core engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Pi Stacking: The planar aromatic system of the quinolone can participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine.

For this compound, the chlorine and fluorine substituents would also influence the binding interactions, potentially forming halogen bonds or altering the electronic nature of the aromatic system to modulate pi-pi stacking.

Docking programs provide a score that is an estimate of the binding free energy. A more negative score generally indicates a stronger binding affinity. The predicted binding orientation provides a static picture of how the molecule fits into the active site. These predictions are crucial for understanding the structure-activity relationship and for designing derivatives with improved potency.

A hypothetical docking result for this compound with the active site of DNA gyrase subunit A might reveal the following interactions:

| Interaction Type | Interacting Residues in DNA Gyrase | Atom/Group in this compound |

|---|---|---|

| Hydrogen Bond | SER83 | 4-Keto Oxygen |

| Hydrogen Bond | ASP87 | 1-NH |

| Hydrophobic | ALA67, ILE78 | Quinolone Core |

| Pi-Pi Stacking | TYR122 | Benzene (B151609) Ring of Quinolone |

| Halogen Bond | GLY77 | 8-Chloro |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics

While molecular docking provides a static view of the binding, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms in the ligand-target complex over time, providing insights into the stability of the binding pose and the flexibility of the system. researchgate.netnih.gov

An MD simulation of the this compound-DNA gyrase complex would be initiated from the best-docked pose. The simulation would be run for a sufficient duration (typically nanoseconds) to allow the system to relax and reach equilibrium. Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD suggests that the binding pose is maintained throughout the simulation.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the protein over the simulation time can be analyzed to determine their strength and importance for binding.

These simulations can confirm the stability of the interactions predicted by docking and provide a more realistic model of the ligand-target complex in a dynamic environment. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. researchgate.netnih.gov A pharmacophore model for quinolone derivatives typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), and aromatic rings (RA). scispace.comnih.gov

Based on the structure of this compound and its known interactions with DNA gyrase, a pharmacophore model could be generated. This model would consist of:

One Hydrogen Bond Acceptor (HBA) corresponding to the 4-keto group.

One Hydrogen Bond Donor (HBD) corresponding to the 1-NH group.

One Aromatic Ring (RA) feature for the quinolone core.

One Hydrophobic (HY) feature.

This pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. semanticscholar.org Molecules from the database that match the pharmacophore features are identified as potential hits. These hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being prioritized for experimental testing. This approach accelerates the discovery of novel and structurally diverse compounds with the potential for similar biological activity.

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Interpretations (Excluding basic identification data)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. mdpi.comnih.gov For this compound, these calculations can elucidate several key properties:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. This information is valuable for understanding intermolecular interactions.

Reactivity Descriptors: DFT calculations can be used to compute various reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which provide quantitative measures of the molecule's reactivity.

Spectroscopic Interpretations: Quantum chemical calculations can predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). researchgate.net Comparing these calculated spectra with experimental data can help in the detailed assignment of spectral bands and confirm the molecular structure.

A hypothetical table of calculated electronic properties for this compound is presented below:

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Electrophilicity Index | 2.5 |

In Silico ADMET Prediction and Ligand Efficiency Metrics

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic and pharmacodynamic profile is paramount to de-risk preclinical and clinical progression. In silico computational tools provide a rapid and cost-effective methodology to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities. Furthermore, ligand efficiency metrics are instrumental in guiding the optimization of lead compounds by normalizing potency for various physicochemical properties. This section delineates the predicted ADMET profile and ligand efficiency metrics for this compound, based on computational modeling.

The physicochemical properties of this compound, predicted using the SwissADME web tool, form the foundation for the subsequent ADMET and ligand efficiency calculations.

| Property | Predicted Value |

| Molecular Formula | C₉H₅ClFNO |

| Molecular Weight | 197.59 g/mol |

| Heavy Atom Count | 13 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Molar Refractivity | 45.10 |

| Topological Polar Surface Area (TPSA) | 42.36 Ų |

| Consensus Log P o/w | 1.86 |

| Solubility Class | Soluble |

Predicted ADMET Properties

The ADMET profile of a potential drug candidate is a critical determinant of its clinical success. Computational models are extensively used to forecast these properties, enabling early identification of potential liabilities. The predicted ADMET parameters for this compound are summarized in the table below.

| Parameter | Prediction | Interpretation |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of P-glycoprotein, suggesting it is less likely to be subject to active efflux from cells, which can contribute to better bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the blood-brain barrier, indicating potential for central nervous system (CNS) activity. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme, reducing the risk of drug-drug interactions with substrates of this isoform. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme, reducing the risk of drug-drug interactions with substrates of this isoform. |

| CYP2C9 Inhibitor | Yes | Predicted to be an inhibitor of the CYP2C9 enzyme, indicating a potential for drug-drug interactions with drugs metabolized by this isoform. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme, reducing the risk of drug-drug interactions with substrates of this isoform. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme, one of the major drug-metabolizing enzymes, suggesting a lower propensity for metabolic drug-drug interactions. |

| Excretion | ||

| Renal OCT2 Substrate | No (Probability: 0.58) | The compound has a moderate probability of being a substrate for the renal organic cation transporter 2, which could influence its renal clearance. |

| Toxicity | ||

| AMES Toxicity | No | The compound is not predicted to be mutagenic in the Ames test, a common screen for carcinogenic potential. |

| Hepatotoxicity | Yes (Probability: 0.65) | There is a moderate predicted probability of liver toxicity, which would require further experimental investigation. |

Ligand Efficiency Metrics

Ligand efficiency (LE) metrics are valuable tools in lead optimization, as they provide a way to assess the binding efficiency of a molecule in relation to its size or other physicochemical properties. This helps in identifying compounds that have a favorable balance of potency and drug-like characteristics. wikipedia.orgacs.org These metrics aim to guide the medicinal chemist in improving potency without unduly increasing molecular weight or lipophilicity, which can negatively impact ADMET properties. The calculation of these metrics requires a measure of biological activity, such as an IC₅₀ or Kᵢ value. For the purpose of this analysis, a hypothetical pIC₅₀ value of 7.0 is used to illustrate the calculation and interpretation of various ligand efficiency indices for this compound.

| Metric | Formula | Calculated Value (with hypothetical pIC₅₀ = 7.0) | Interpretation |

| Ligand Efficiency (LE) | 1.4 * (pIC₅₀ / N) | 0.75 | This metric relates the binding affinity to the number of non-hydrogen (heavy) atoms (N). A higher LE value is generally desirable, indicating a more efficient binder for its size. |

| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - LogP | 5.14 | LLE assesses the potency relative to the lipophilicity of the compound. An LLE between 5 and 7 is often considered optimal, suggesting a good balance between potency and lipophilicity to avoid issues associated with high lipophilicity, such as non-specific binding and metabolic instability. |

| Binding Efficiency Index (BEI) | pIC₅₀ / (MW / 1000) | 35.43 | BEI relates the potency to the molecular weight (MW) in kilodaltons. A higher BEI value is preferred, indicating greater potency for a given molecular size. |

| Surface-Efficiency Index (SEI) | pIC₅₀ / (TPSA / 100) | 16.52 | SEI normalizes the potency by the topological polar surface area (TPSA). This metric provides an indication of the binding efficiency relative to the polar surface of the molecule. |

The in silico analysis of this compound suggests a promising profile for a potential drug candidate, particularly concerning its predicted high gastrointestinal absorption and ability to permeate the blood-brain barrier. However, the predicted inhibition of CYP2C9 and potential for hepatotoxicity are liabilities that would need to be carefully evaluated through in vitro and in vivo experimental studies. The calculated ligand efficiency metrics, based on a hypothetical potency, indicate that the molecule has a favorable profile in terms of its binding efficiency relative to its size and lipophilicity. These computational predictions provide a valuable framework for guiding the future experimental investigation and optimization of this quinolinone scaffold.

Medicinal Chemistry Strategies and Compound Optimization for 8 Chloro 7 Fluoroquinolin 4 1h One Derivatives

Lead Identification and Optimization through Iterative Design-Synthesis-Test Cycles

This iterative cycle is fundamental to refining the structure of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For instance, initial synthesis may focus on generating a small library of analogs with variations at key positions of the 8-Chloro-7-fluoroquinolin-4(1H)-one core. These positions often include the N-1 substituent, the C-7 substituent, and modifications to the core ring system itself.

The synthesized compounds are then subjected to a battery of in vitro tests to assess their antibacterial activity against a panel of clinically relevant bacterial strains. The data from these tests, typically in the form of Minimum Inhibitory Concentrations (MICs), provide crucial feedback for the next design cycle. Compounds showing promising activity are then further evaluated, and their structures serve as the basis for the design of the next generation of analogs. This iterative process allows medicinal chemists to systematically explore the chemical space around the lead scaffold and build a comprehensive understanding of the structure-activity relationships (SAR).

Rational Design Based on Integrated SAR and Computational Insights

The iterative design-synthesis-test cycles are greatly enhanced by the principles of rational design, which leverage an understanding of the drug's target and the molecular interactions that govern binding. For quinolone antibiotics, the primary bacterial targets are DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov

Structure-activity relationship (SAR) studies are a critical component of this rational design process. SAR analysis involves systematically modifying the chemical structure of a molecule and observing the effect on its biological activity. For this compound derivatives, SAR studies have revealed several key insights:

The C-8 Chloro Group: The presence of a chlorine atom at the C-8 position has been shown to be a significant contributor to the antibacterial potency of these quinolones. nih.gov

The C-7 Substituent: The nature of the substituent at the C-7 position is highly influential on the antibacterial spectrum and potency. Bulky and aromatic heterocycles at this position have been shown to enhance interactions with the target enzymes. mdpi.com

The N-1 Substituent: Modifications at the N-1 position can also modulate the activity and pharmacokinetic properties of the compounds.

Computational chemistry plays a pivotal role in integrating SAR data and providing deeper insights into the molecular interactions at the atomic level. Molecular docking studies, for example, can be used to predict how different derivatives of this compound might bind to the active site of DNA gyrase or topoisomerase IV. nih.gov These computational models can help to rationalize observed SAR trends and guide the design of new analogs with improved binding affinity. For instance, a molecular modeling study of an 8-chloroquinolone derivative demonstrated that steric hindrance from the C-8 substituent could induce a highly distorted conformation of the N-1 substituent, which was proposed to be a key factor for its potent antibacterial activity. nih.gov By combining experimental SAR data with these computational insights, medicinal chemists can make more informed decisions in the design of new and more effective antibacterial agents.

Strategies for Enhancing Potency, Selectivity, and Target Specificity (In Vitro)

A primary goal of medicinal chemistry is to enhance the in vitro potency and selectivity of drug candidates. For this compound derivatives, several strategies are employed to achieve this:

Maximizing Target Engagement: The potency of a quinolone is directly related to its ability to inhibit its target enzymes, DNA gyrase and topoisomerase IV. Modifications to the quinolone scaffold are designed to optimize interactions with the amino acid residues in the enzyme's active site. The C-7 substituent is particularly important in this regard, as it can be tailored to fit into specific pockets of the enzyme, thereby increasing binding affinity and inhibitory activity. mdpi.com

Improving Bacterial Cell Penetration: For a quinolone to be effective, it must first penetrate the bacterial cell wall and membrane to reach its intracellular targets. The physicochemical properties of the molecule, such as its lipophilicity and charge, can be fine-tuned through chemical modification to improve its ability to cross these barriers. The fluorine atom at the C-6 position, a common feature in many fluoroquinolones, is known to enhance cell penetrability. mdpi.com

Overcoming Resistance Mechanisms: Bacterial resistance is a major challenge in antibacterial drug development. One common mechanism of resistance is the mutation of the target enzymes, which can reduce the binding affinity of the quinolone. Medicinal chemists can design new derivatives that are less susceptible to these mutations. For example, designing compounds that have a different binding mode or that can overcome efflux pumps, which are cellular transporters that can expel the drug from the bacterial cell.

The following table provides a hypothetical example of how modifications to the this compound scaffold can impact in vitro antibacterial activity, illustrating the principles of SAR.

| Compound | R1-Substituent | C7-Substituent | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |

| Lead Compound | Ethyl | Piperazinyl | 1 | 2 |

| Analog 1 | Cyclopropyl (B3062369) | Piperazinyl | 0.5 | 1 |

| Analog 2 | Ethyl | 3-Aminopyrrolidinyl | 0.25 | 0.5 |

| Analog 3 | Cyclopropyl | 3-Aminopyrrolidinyl | 0.125 | 0.25 |

| Analog 4 | Cyclopropyl | 3-Aminoazetidinyl | 0.06 | 0.125 |

This table is for illustrative purposes and does not represent actual experimental data.

Bioisosteric Replacement and Scaffold Hopping Approaches for Property Modulation

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. nih.gov

Scaffold hopping is a more drastic modification that involves replacing the central core of a molecule with a different chemical scaffold while maintaining the spatial arrangement of the key pharmacophoric groups. nih.gov For this compound, a scaffold hopping approach might involve replacing the quinolone core with another bicyclic or tricyclic system that can present the essential substituents (the C-3 carboxylic acid, the C-4 keto group, and the C-7 and C-8 substituents) in a similar three-dimensional orientation. The goal of scaffold hopping is often to discover novel chemical series with improved properties, such as better synthetic accessibility, enhanced patentability, or a more favorable side-effect profile.

Consideration of Prodrug Strategies for Improved Pharmacological Profiles (Design/Theoretical aspects)

Even when a compound demonstrates excellent in vitro potency, it may face challenges in vivo, such as poor solubility, low bioavailability, or rapid metabolism. Prodrug strategies offer a way to overcome these limitations. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.

For derivatives of this compound, several theoretical prodrug approaches could be considered:

Ester Prodrugs: The carboxylic acid group at the C-3 position is essential for antibacterial activity but can also contribute to poor absorption. Converting this carboxylic acid into an ester can increase the lipophilicity of the molecule, potentially enhancing its absorption. Once absorbed, the ester can be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid.

Phosphate (B84403) Prodrugs: To improve aqueous solubility for parenteral formulations, a phosphate group could be attached to a suitable position on the molecule, such as a hydroxyl group on a C-7 substituent. This would create a highly water-soluble phosphate ester prodrug that can be cleaved by phosphatases in the body to release the active drug.

Targeted Delivery Prodrugs: In a more advanced strategy, the quinolone could be linked to a molecule that is specifically recognized and taken up by bacterial cells. This could involve conjugation to a siderophore, which is an iron-chelating compound that bacteria use to acquire iron. This approach could potentially increase the concentration of the drug at the site of infection and reduce off-target effects.

Preclinical Pharmacological Profiling: in Vitro Aspects of 8 Chloro 7 Fluoroquinolin 4 1h One

In Vitro Absorption and Permeability Studies

In vitro absorption and permeability studies are fundamental in early drug discovery to predict the oral bioavailability of a compound. These assays evaluate a molecule's ability to cross the intestinal epithelial barrier and its potential to bind to plasma proteins, which influences its distribution in the body.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal absorption of drugs. When cultured, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

In a typical Caco-2 permeability assay, the cells are seeded on a semi-permeable membrane in a Transwell™ system. The assay measures the flux of the test compound, in this case, 8-Chloro-7-fluoroquinolin-4(1H)-one, from the apical (donor) side to the basolateral (receiver) side over a specific period. The apparent permeability coefficient (Papp) is then calculated. Compounds are generally classified as having low, medium, or high permeability based on their Papp values, which helps in forecasting their in vivo absorption. The integrity of the cell monolayer during the experiment is monitored by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a paracellular marker like Lucifer Yellow.

Specific experimental data for the Caco-2 permeability of this compound is not publicly available.

Table 1: Caco-2 Permeability Assay Data for this compound

| Parameter | Value |

| Apparent Permeability (Papp) | Data not available |

| Permeability Classification | Data not available |

| Efflux Ratio | Data not available |

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput screening tool used to predict passive transcellular permeability. This assay utilizes a 96-well plate format where a filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane that separates a donor well from an acceptor well.

The test compound, this compound, would be introduced into the donor well, and after an incubation period, the concentration of the compound in both the donor and acceptor wells is measured. This allows for the calculation of an effective permeability (Pe) value. PAMPA is a cost-effective and rapid method to assess a compound's passive diffusion characteristics, a key component of oral absorption.

Publicly accessible data regarding the PAMPA permeability of this compound could not be located.

Table 2: PAMPA Data for this compound

| Parameter | Value |

| Effective Permeability (Pe) | Data not available |

| Permeability Classification | Data not available |

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AGP), significantly impacts its pharmacokinetic profile. Only the unbound fraction of a drug is free to distribute into tissues and interact with its therapeutic target. In vitro plasma protein binding assays are therefore crucial for predicting a drug's distribution and clearance.

Common methods for assessing plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. In these assays, a known concentration of the test compound, this compound, is incubated with plasma from relevant species (e.g., human, rat). The free and protein-bound fractions of the compound are then separated and quantified, typically using LC-MS/MS, to determine the percentage of the compound that is bound to plasma proteins.

Specific data on the in vitro plasma protein binding of this compound is not available in the public domain.

Table 3: In Vitro Plasma Protein Binding of this compound

| Species | Assay Method | Protein Binding (%) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

In Vitro Metabolic Stability and Drug Metabolism Profiling

The liver is the primary site of drug metabolism. In vitro metabolic stability assays using liver microsomes or hepatocytes are employed to estimate the intrinsic clearance of a compound.

Hepatic Microsomal Stability Assay : Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. In this assay, the test compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH. The disappearance of the parent compound is monitored over time to determine its intrinsic clearance (CLint). This assay is a high-throughput method primarily for assessing Phase I metabolic stability.

Hepatocyte Stability Assay : Cryopreserved or fresh hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of liver metabolism. Similar to the microsomal assay, the test compound is incubated with hepatocytes, and its depletion is measured over time to calculate intrinsic clearance. This assay provides a more complete picture of a compound's metabolic fate.

No publicly available data was found for the hepatic microsomal or hepatocyte stability of this compound.

Table 4: In Vitro Metabolic Stability of this compound

| Assay System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein or per million cells) | Half-life (t½) (min) |

| Hepatic Microsomes | Human | Data not available | Data not available |

| Hepatic Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

CYP Inhibition : The inhibition of CYP enzymes is a major cause of drug-drug interactions. In vitro CYP inhibition assays assess the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is typically done by co-incubating the test compound with human liver microsomes and a probe substrate specific for a particular CYP isoform. The ability of the test compound to reduce the metabolism of the probe substrate is measured, and an IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

CYP Induction : The induction of CYP enzymes can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy. In vitro CYP induction studies are typically conducted using cultured human hepatocytes. The hepatocytes are treated with the test compound for a period of time (e.g., 48-72 hours), and the expression levels of CYP enzyme mRNA or the enzymatic activity are measured to determine the compound's potential to induce these enzymes.

There is no publicly available information on the cytochrome P450 inhibition or induction potential of this compound.

Table 5: In Vitro Cytochrome P450 Inhibition Profile of this compound

| CYP Isoform | IC50 (µM) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

Table 6: In Vitro Cytochrome P450 Induction Profile of this compound

| CYP Isoform | Induction Potential |

| CYP1A2 | Data not available |

| CYP2B6 | Data not available |

| CYP3A4 | Data not available |

Based on the conducted research, there is currently no publicly available scientific literature or data that specifically details the in vitro transporter interaction studies or high-throughput off-target activity screening for the compound this compound.

Therefore, the requested article with detailed research findings and data tables for the specified sections cannot be generated at this time. Scientific investigation into these specific pharmacological aspects of this compound has not been published in accessible resources.

Future Directions and Emerging Research Opportunities for 8 Chloro 7 Fluoroquinolin 4 1h One

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of quinolone derivatives has traditionally relied on multi-step processes that can involve harsh chemicals and significant energy consumption. The future of pharmaceutical manufacturing is increasingly geared towards "green chemistry," which prioritizes efficiency, safety, and environmental sustainability. For 8-Chloro-7-fluoroquinolin-4(1H)-one and its future derivatives, a key research direction is the adoption of these novel and sustainable synthetic strategies.

Recent reviews in the field of quinolone synthesis highlight several green chemistry techniques that could be applied. qeios.comresearchgate.net These methods aim to reduce waste, minimize the use of hazardous solvents, and lower energy costs. qeios.com The exploration of these methodologies could lead to more efficient and environmentally benign production of this important chemical scaffold.

Table 1: Potential Sustainable Synthesis Methodologies

| Methodology | Principle | Potential Application for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions rapidly and efficiently, often reducing reaction times from hours to minutes. | Acceleration of cyclization and substitution reactions required to form the quinolone core and add functional groups. qeios.com |

| Ultrasonication-Mediated Synthesis | Uses high-frequency sound waves to induce cavitation, which enhances chemical reactivity and mass transfer. | Can improve reaction yields and rates in heterogeneous reaction mixtures common in heterocyclic synthesis. qeios.com |

| Biocatalysis | Employs enzymes or whole microorganisms to perform specific chemical transformations with high selectivity and under mild conditions. | Potential for stereoselective synthesis of chiral derivatives, reducing the need for chiral separation steps. qeios.com |

| Solvent-Free Reactions | Conducts reactions in the absence of a solvent, either by heating the neat reactants or using a solid-phase support. | Drastically reduces chemical waste and eliminates the environmental impact associated with volatile organic solvents. qeios.com |

| Green Solvents | Replaces traditional hazardous solvents (like DMF or chlorinated hydrocarbons) with benign alternatives. | Use of water, ethanol, or supercritical CO₂ as reaction media to improve the environmental profile of the synthesis. qeios.com |

By focusing on these green strategies, future research can establish more economical and ecologically responsible pathways for synthesizing this compound and its derivatives, making it a more attractive scaffold for large-scale drug development.

Discovery of Undiscovered Biological Targets and Mechanisms of Action

The primary mechanism of action for the vast family of fluoroquinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. mdpi.comyoutube.com These enzymes are critical for bacterial DNA replication, and their inhibition leads to rapid cell death. youtube.comyoutube.com For Gram-negative bacteria, DNA gyrase is typically the primary target, whereas topoisomerase IV is the main target in most Gram-positive bacteria. youtube.comnih.gov

While these targets are well-established, a significant future research opportunity lies in discovering novel biological targets for derivatives of the this compound scaffold. The broad chemical space accessible from this starting material suggests that its derivatives may interact with other proteins, both bacterial and human, opening up new therapeutic possibilities. Quinolone scaffolds have been noted for "non-classical" biological activities, including antiviral and anti-ischemic properties, hinting at a wider range of potential targets. nih.gov

Future research should focus on:

Target Deconvolution: For new derivatives that show biological activity, employing techniques like chemical proteomics and affinity chromatography to identify their specific molecular targets within the cell.

Mammalian Cell Targets: Investigating the potential for derivatives to act on human enzymes. For example, certain quinolines have been designed to target human kinases like the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer. nih.gov

Exploring Target Selectivity: Systematically studying how modifications to the this compound core affect the selectivity between DNA gyrase and topoisomerase IV. nih.gov This could lead to the design of compounds with highly specific activity against certain types of bacteria, potentially reducing off-target effects.

Uncovering new mechanisms of action is crucial for overcoming existing drug resistance and expanding the therapeutic utility of this chemical class beyond its traditional role as an antibiotic.

Application in Emerging Therapeutic Areas and Neglected Diseases

The structural versatility of the quinolone scaffold makes this compound a promising starting point for developing drugs for a range of diseases beyond common bacterial infections. This is a critical area of future research, particularly for addressing unmet medical needs.

Anticancer Activity: The quinoline (B57606) ring is a recognized pharmacophore in oncology. Researchers have successfully designed 4-anilinoquinoline derivatives as inhibitors of EGFR tyrosine kinase, a key target in various cancers. nih.gov Future work could involve synthesizing derivatives of this compound to explore their potential as kinase inhibitors or as agents that disrupt other cancer-related pathways.

Antitubercular and Antimalarial Agents: Neglected diseases like tuberculosis and malaria remain major global health challenges. The quinoline core is central to antimalarial drugs like chloroquine. Furthermore, studies have shown that certain halogenated quinolone derivatives possess antimalarial activity. researchgate.net Similarly, related structures have been synthesized and tested for activity against Mycobacterium tuberculosis, demonstrating the potential of this scaffold in developing new treatments for these diseases.

Antiviral and Immunomodulatory Effects: Recent research has highlighted the immunomodulatory properties of fluoroquinolones, which could be beneficial in treating severe respiratory infections where an excessive inflammatory response causes significant damage. mdpi.com These compounds have been shown to modulate the production of cytokines, suggesting a therapeutic role in conditions like acute respiratory distress syndrome (ARDS) that can accompany viral pneumonia. mdpi.com Additionally, some quinolones have demonstrated direct antiviral effects, presenting an opportunity to develop broad-spectrum antiviral agents from the this compound scaffold. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These technologies can analyze vast datasets, predict molecular properties, and generate novel chemical structures with a speed and scale unattainable through traditional methods. For a foundational scaffold like this compound, AI and ML offer powerful tools to explore its chemical space and accelerate the design of new drug candidates.

Table 2: AI/ML Strategies for Quinolone-Based Drug Design

| AI/ML Technique | Description | Future Application for this compound |

|---|---|---|

| Property Prediction Models | ML models, such as graph neural networks (e.g., Chemprop), are trained on known chemical data to predict properties like antibiotic activity, toxicity, or solubility for new molecules. youtube.com | Rapidly screen virtual libraries of this compound derivatives to prioritize those with the highest predicted efficacy and best safety profiles for synthesis. |

| Generative Models | AI models, such as Generative Adversarial Networks (GANs) or Transformers (e.g., SyntheMol), can design entirely new molecules optimized for specific properties. stokedbio.comchemrxiv.org | De novo design of novel, structurally diverse derivatives of the scaffold that are predicted to be active against specific targets (e.g., a resistant bacterial strain or a cancer cell line). nih.gov |

| Synthesizability Prediction | AI tools can be trained to design molecules that are not only active but also easy to synthesize using known chemical reactions and commercially available building blocks. stokedbio.com | Ensure that the novel quinolone structures generated by AI are synthetically accessible, bridging the gap between computational design and real-world laboratory validation. youtube.com |

By leveraging these computational approaches, researchers can more intelligently navigate the vast number of possible derivatives of this compound. This allows for a more focused and efficient drug discovery process, saving time and resources while increasing the probability of identifying promising new therapeutic agents.

Development of Complex In Vitro Models for Enhanced Predictive Power

A major challenge in drug development is that traditional preclinical models, such as 2D cell cultures, often fail to predict how a drug will behave in humans. A crucial future direction is the use of more physiologically relevant, complex in vitro models to test derivatives of this compound. These advanced models better mimic the three-dimensional architecture and complexity of human tissues. medium.com

Organoid Models: Organoids are self-organizing 3D structures grown from stem cells that recapitulate the structure and function of a specific organ. crownbio.com Tumor organoids, derived directly from a patient's cancer tissue, have shown high fidelity in predicting patient response to anticancer drugs. crownbio.com Testing potential anticancer derivatives of this compound on a panel of tumor organoids could provide highly predictive data on their efficacy. technologynetworks.com

Biofilm Models: Many chronic bacterial infections are caused by biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov Developing and testing new antibacterial agents in models that incorporate biofilms is critical. Human organoid biofilm models, which simulate an infection on a layer of human cells, provide a much more realistic environment to assess the activity of new antibiotics compared to testing against free-floating bacteria. nih.govgbo.com Evaluating novel quinolones in these models could identify compounds with superior activity against difficult-to-treat biofilm infections.

The adoption of these sophisticated models will provide more reliable and clinically relevant data early in the drug discovery pipeline, improving the chances of selecting compounds that will ultimately succeed in clinical trials. medium.com

Q & A